molecular formula C9H5BrF4O2 B14030741 Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B14030741
M. Wt: 301.03 g/mol
InChI Key: TUPMIESWOPNPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by bromination and fluorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

Uniqueness

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of substituents on the benzene ring. This arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H6BrF4O2
  • Molecular Weight : 305.05 g/mol

Functional Groups:

  • Bromine (Br)
  • Fluorine (F)
  • Trifluoromethyl group (-CF3)

These substituents enhance the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzymes : The electronegative halogens (Br and F) can enhance binding affinity to enzyme active sites, potentially inhibiting their activity.
  • Receptors : It may modulate receptor activity, impacting signaling pathways crucial for cellular function.

The trifluoromethyl group is particularly significant as it has been shown to increase the potency of compounds in drug discovery by improving metabolic stability and bioavailability .

Antiviral Activity

In a study assessing the antiviral efficacy of fluorinated benzoates, this compound demonstrated promising results against HIV strains, with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in antiviral drug development.

Anticancer Activity

A detailed cytotoxicity study involving human cancer cell lines showed that this compound could significantly reduce cell viability. The observed cytotoxic effects indicate its potential as a lead compound in anticancer drug development.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntiviral ActivityAnticancer ActivityBinding Affinity
This compoundModerateHighHigh
Methyl 3-bromo-5-(trifluoromethyl)benzoateLowModerateModerate
Methyl 3-fluoro-5-(trifluoromethyl)benzoateHighLowHigh

Case Studies

  • Antiviral Efficacy : In vitro studies revealed that this compound effectively inhibited HIV replication, showcasing its potential as an antiviral agent.
  • Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that this compound could significantly reduce cell viability, suggesting its effectiveness as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3

InChI Key

TUPMIESWOPNPNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F

Origin of Product

United States

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